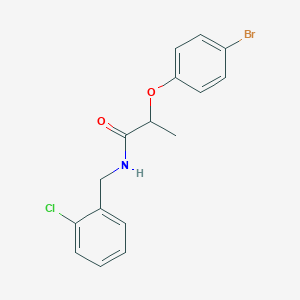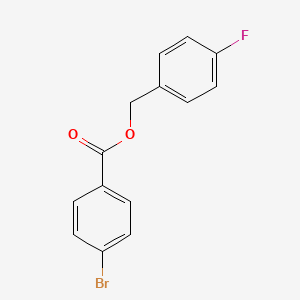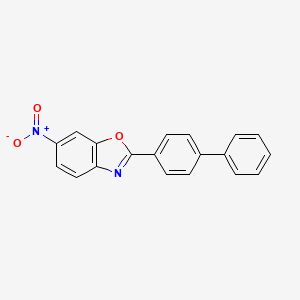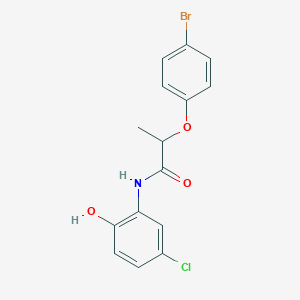
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide is a chemical compound with the molecular formula C16H15BrClNO2. It is also known as BPN-15606 and is a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide involves the inhibition of PDE10A. PDE10A is an enzyme that hydrolyzes cyclic nucleotides, which are important signaling molecules in the brain. Inhibition of PDE10A leads to an increase in the levels of cyclic nucleotides, which can improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce neuroinflammation and oxidative stress in the brain. These effects are likely due to the inhibition of PDE10A and the resulting increase in cyclic nucleotide levels.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide in lab experiments is its specificity for PDE10A. This allows for the selective inhibition of PDE10A without affecting other phosphodiesterases. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of the compound, which may limit its use in animal models and clinical trials.
Future Directions
There are several future directions for the research on 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide. One direction is to investigate its effects on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in order to facilitate its use in animal models and clinical trials.
In conclusion, 2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide is a potential therapeutic agent for the treatment of neurodegenerative diseases. Its inhibition of PDE10A and resulting increase in cyclic nucleotide levels have been shown to improve cognitive function and reduce neuroinflammation. Further research is needed to optimize the synthesis method, determine the pharmacokinetics and pharmacodynamics of the compound, and investigate its effects on other neurodegenerative diseases.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-chlorobenzyl)propanamide has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotide levels in the brain. Inhibition of PDE10A has been shown to increase the levels of cyclic nucleotides, which can improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-11(21-14-8-6-13(17)7-9-14)16(20)19-10-12-4-2-3-5-15(12)18/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMZNITGMVUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4111782.png)
![ethyl 3-bromo-4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4111790.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)
![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)


